molecular formula C23H21ClN2O5S B15040493 Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B15040493
M. Wt: 472.9 g/mol
InChI Key: SHDPTGCYLQYWHW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multi-substituted aromatic core. Key structural features include:

  • Position 5: A 4-methoxyphenyl carbamoyl group, introducing methoxy-mediated polarity and steric bulk.
  • Position 4: A methyl group, enhancing steric stability.
  • Position 3: An ethyl ester, influencing solubility and metabolic stability.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-9-11-17(30-3)12-10-16)32-22(18)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

SHDPTGCYLQYWHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and methoxyphenylcarbamoyl groups through amide bond formation. The final step involves esterification to introduce the ethyl carboxylate group. Common reagents used in these reactions include chlorobenzoyl chloride, methoxyphenyl isocyanate, and ethyl chloroformate, under conditions such as reflux in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiophenes.

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Variations and Structural Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Position 2 Substituent Position 5 Substituent Core Ring Ester Group Key Properties/Effects
Target Compound 4-chlorobenzamido 4-methoxyphenyl carbamoyl Thiophene Ethyl Balanced lipophilicity (Cl) and polarity (OMe); enhanced steric bulk at C5 .
Ethyl 5-carbamoyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate () 4-chlorobenzamido Carbamoyl (NH2) Thiophene Ethyl Higher polarity at C5 (NH2); reduced steric hindrance compared to target .
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate () 4-methylbenzamido 4-(ethoxycarbonyl)phenyl carbamoyl Thiophene Ethyl Increased lipophilicity (Me group) and ester-mediated polarity at C5 .
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate () 2-chloroacetamido Methylcarbamoyl Thiophene Ethyl Smaller substituents at C2/C5; higher conformational flexibility .
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate () 2,4-dichlorobenzamido 2-ethoxyphenyl carbamoyl Thiophene Methyl Enhanced lipophilicity (Cl, OEt); methyl ester may reduce metabolic stability .

Crystallographic and Structural Validation

Tools like SHELXL () and WinGX/ORTEP () are critical for resolving substituent conformations and intermolecular interactions. For example:

  • The thiophene core in the target compound likely adopts a planar conformation, with substituents oriented to minimize steric clashes, as seen in analogs like .
  • Hydrogen-bonding networks involving the carbamoyl and ester groups (common in , and 7) may stabilize crystal packing .

Biological Activity

Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene core with various substituents that enhance its chemical reactivity and biological properties, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H24ClN3O5S
  • IUPAC Name : this compound
  • SMILES : CCOC(N(CC1)Cc2c1c(C(Nc(cc1)ccc1OC)=O)c(NC(c(cc1)ccc1Cl)=O)s2)=O

This compound's structure includes:

  • A thiophene ring, which is known for its electron-rich properties.
  • Amido and carbamoyl functional groups, which are often associated with biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact mechanism remains under investigation, but studies suggest modulation of signal transduction pathways and enzyme inhibition as key processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of similar compounds exhibit significant inhibition of cancer cell proliferation through mechanisms involving the disruption of mitotic processes. For instance, compounds targeting the HSET (KIFC1) protein showed promising results in inducing multipolar mitotic spindles in cancer cells, leading to cell death .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar thiophene structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further research is needed to confirm these effects specifically for this compound.

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological activity of thiophene derivatives showing anticancer properties through enzyme inhibition.
Reported on HSET inhibitors demonstrating significant biochemical potency and selectivity against cancer cell lines.
Explored anti-inflammatory activities in related compounds, suggesting a potential pathway for therapeutic application.

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